

CEP-28122 anaplastic lymphoma kinase ALK inhibitor discovery

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Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

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Preclinical Profile of CEP-28122

The table below summarizes the key technical characteristics of **CEP-28122** as identified from preclinical research [1] [2] [3]:

Characteristic	Details
CAS Number	1022958-60-6 [2] [3] [4]
Molecular Formula	$C_{28}H_{35}ClN_6O_3$ [2] [3] [4]
Molecular Weight	539.07 g/mol [3] [4]
Primary Target (IC ₅₀)	Anaplastic Lymphoma Kinase (ALK); 1.9 nM [1] [3] [4]
Additional Target (IC ₅₀)	Flt4; 46 nM [4]
Mechanism of Action	Potent and selective inhibitor of ALK tyrosine phosphorylation; induces growth inhibition and cytotoxicity in ALK-positive cells [1] [3].

Characteristic	Details
In Vivo Efficacy (Mouse Models)	Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenografts at oral doses of ≥ 30 mg/kg twice daily [1] [3].
Development Status	Development was terminated after severe lung toxicity was observed in monkey studies during IND-enabling investigations [2].

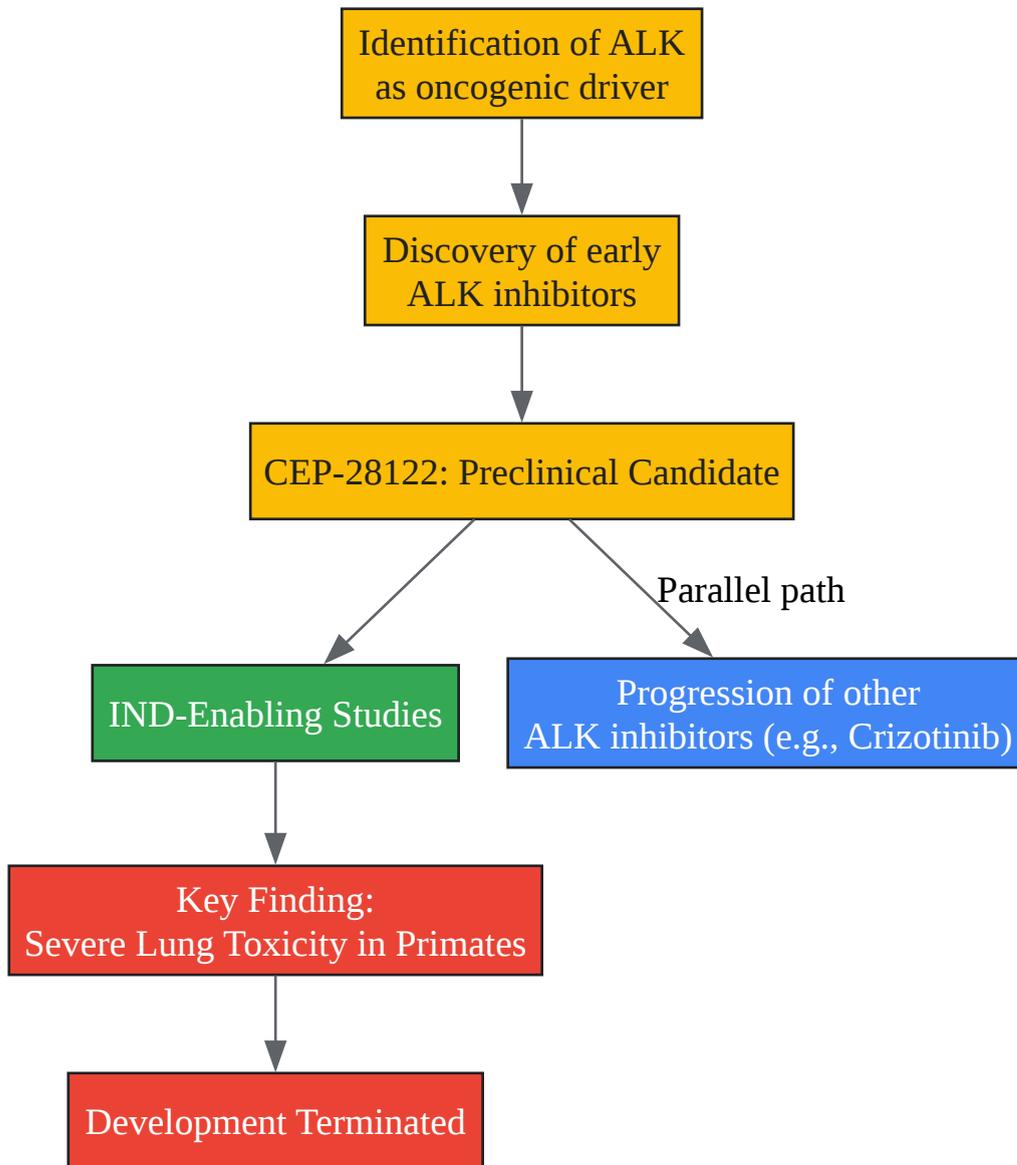
Experimental Methodology in Preclinical Studies

While the original research articles do not provide step-by-step protocols, they describe the core methodologies used to evaluate **CEP-28122** [1]:

- **In Vitro Kinase Assay:** A time-resolved fluorescence (TRF) assay was used to determine the compound's IC_{50} against recombinant ALK enzyme activity [1] [4].
- **Cellular Phosphorylation Assay:** ALK-positive cancer cell lines (e.g., KARPAS-299 for ALCL) were treated with **CEP-28122**. Phosphorylation levels of ALK and its substrates were analyzed, typically via Western blot, to confirm target engagement and inhibition in a cellular context [1] [3].
- **Cellular Viability/Growth Inhibition Assays:** ALK-positive cell lines from ALCL, NSCLC, and neuroblastoma were treated with the compound. Cytotoxicity or growth inhibition was measured using standard assays (e.g., MTT, ATP-based) to establish antiproliferative effects [1] [3].
- **In Vivo Xenograft Models:** Immunodeficient mice were subcutaneously implanted with human ALK-positive tumor cells. Once tumors were established, mice were orally dosed with **CEP-28122** or a vehicle control. Tumor volume was measured regularly to assess antitumor efficacy, and tumor samples were analyzed to confirm ALK phosphorylation inhibition [1].

The Role of **CEP-28122** in ALK Inhibitor Development

The diagram below illustrates the historical context of **CEP-28122** within the ALK inhibitor drug discovery workflow and the key finding that halted its progression.



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Historical context and termination reason for CEP-28122

Insights for Research and Development

The case of **CEP-28122** offers valuable lessons for drug development professionals [2] [5]:

- **Overcoming First-Generation Resistance:** **CEP-28122** was part of a wave of compounds designed to be more potent and selective than the first ALK inhibitor, Crizotinib, and to overcome resistance mutations like L1196M [5].

- **The Critical Role of Toxicology:** Its history underscores that high potency and promising efficacy in vitro and in animal xenograft models do not guarantee clinical success. Toxicity in non-rodent species during preclinical safety assessment remains a major hurdle.

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References

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